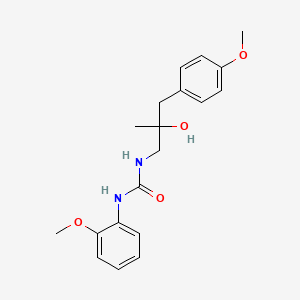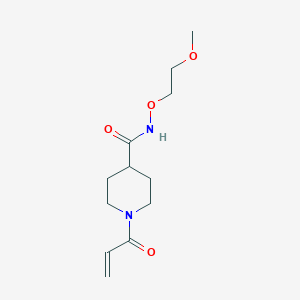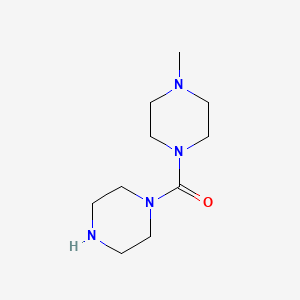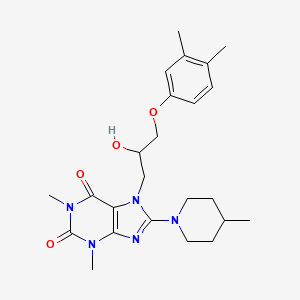![molecular formula C27H22Cl2N4O4S B2497321 5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester CAS No. 882004-95-7](/img/structure/B2497321.png)
5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves sophisticated organic synthesis techniques. An efficient synthesis method described by Zhang et al. (2010) for a closely related compound involves in situ protection and coupling processes, yielding high overall product efficiency after recrystallization. This process highlights the complexity and precision required in synthesizing such advanced molecular structures, ensuring high purity and yield of the final product (Zhang et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography, revealing intricate details about their crystal packing and molecular conformations. Bubnov et al. (2011) conducted a study on a derivative, providing insights into the crystalline and molecular structure, which plays a crucial role in understanding the compound's chemical behavior and interactions (Bubnov et al., 2011).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemical entities are of great interest. Research by Lisovenko et al. (2016) on three-component reactions involving similar compounds sheds light on the potential chemical pathways and reactions that our compound of interest might undergo, demonstrating its reactivity and potential for forming diverse chemical structures (Lisovenko et al., 2016).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for the practical handling and application of the compound. While specific studies on this compound's physical properties are scarce, analogous compounds have been analyzed to determine their crystalline structure and physical behaviors, providing a basis for predicting the properties of our compound of interest.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the compound's utility in synthesis and its stability under different conditions. Kunishima et al. (1999) discuss the condensation reactions involving similar molecular structures, highlighting the compound's capabilities to participate in forming esters and amides, indicative of its functional group reactivity and chemical versatility (Kunishima et al., 1999).
Applications De Recherche Scientifique
Efficient Synthesis Process
An efficient synthesis process of a structurally similar compound, which is a potent LFA-1/ICAM inhibitor, is described by Huiping Zhang et al. (2010). This process involves an in-situ protection of the acid precursor, followed by coupling with a spirocyclic hydantoin core to yield the target product with high overall efficiency. This synthesis strategy suggests a potential application in the development of pharmaceuticals targeting immune response modulation (Zhang et al., 2010).
Radiochemical Synthesis for Drug Development
Scott B. Tran et al. (2009) reported on the radiochemical synthesis of a lead LFA-1 antagonist, highlighting its potential in drug development and pharmacokinetic studies. This compound's synthesis, involving a palladium-catalyzed reaction for the introduction of a radioisotope, underscores its role in biomedical research, particularly in studying drug distribution and interaction within biological systems (Tran et al., 2009).
Antimicrobial Activity Exploration
The synthesis and evaluation of antimicrobial activities of various triazole derivatives, as reported by H. Bektaş et al. (2007), suggest a potential research direction for the chemical structure . While not directly involving the exact compound, the methodology and findings provide a framework for investigating its antimicrobial properties, potentially leading to the development of new antimicrobial agents (Bektaş et al., 2007).
Thiophene Moieties in Electrophilic Reactions
The incorporation of thiophene moieties in electrophilic reactions, as discussed by Yang et al. (2000), provides insights into the chemical versatility and reactivity of thiophene derivatives. This research could hint at the synthetic adaptability and potential reactivity of the molecule for the development of novel compounds with specific functionalities (Yang et al., 2000).
Novel Liquid Crystalline Ester Development
A. Matharu et al. (2000) synthesized a novel thiophene-based chiral liquid crystalline ester, exploring its electro-optical properties. This suggests that the compound could be studied for its potential applications in liquid crystal technology, highlighting its relevance in materials science and electronic display technology (Matharu et al., 2000).
Propriétés
IUPAC Name |
methyl 5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N4O4S/c1-31-26(36)33(21-9-19(28)8-20(29)10-21)25(35)27(31)15-32(12-22-7-18(14-38-22)24(34)37-2)13-23(27)17-5-3-16(11-30)4-6-17/h3-10,14,23H,12-13,15H2,1-2H3/t23-,27+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCYDMXTQWOBSX-WNCULLNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)OC)C5=CC(=CC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)OC)C5=CC(=CC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)
![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)



![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)
![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)

